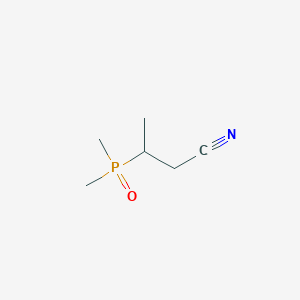
3-Dimethylphosphorylbutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Dimethylphosphorylbutanenitrile: is an organic compound with the molecular formula C6H12NOP. It is characterized by the presence of a nitrile group (-CN) and a dimethylphosphoryl group (-P(O)(CH3)2) attached to a butane backbone.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Dimethylphosphorylbutanenitrile is used as an intermediate in organic synthesis, particularly in the preparation of phosphonate esters and other phosphorus-containing compounds. It serves as a building block for the synthesis of more complex molecules .
Biology and Medicine: In biological research, this compound can be used to study the effects of phosphoryl groups on biological systems. It may also be explored for its potential as a precursor in the synthesis of bioactive molecules with pharmaceutical applications .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of flame retardants, plasticizers, and other functional materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dimethylphosphorylbutanenitrile typically involves the reaction of a suitable butanenitrile precursor with a dimethylphosphorylating agent. One common method is the nucleophilic substitution reaction where a butanenitrile derivative reacts with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Dimethylphosphorylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phosphoryl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted phosphonates.
Wirkmechanismus
The mechanism of action of 3-Dimethylphosphorylbutanenitrile involves its interaction with various molecular targets through its nitrile and phosphoryl groups. The nitrile group can participate in nucleophilic addition reactions, while the phosphoryl group can engage in coordination with metal ions or act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Dimethylphosphorylacetonitrile: Similar structure but with an acetonitrile backbone.
Dimethylphosphorylpropanenitrile: Similar structure but with a propanenitrile backbone.
Dimethylphosphorylpentanitrile: Similar structure but with a pentanenitrile backbone.
Uniqueness: 3-Dimethylphosphorylbutanenitrile is unique due to its specific butanenitrile backbone, which imparts distinct chemical and physical properties compared to its analogs. The length and branching of the carbon chain can influence its reactivity, solubility, and interaction with other molecules, making it a valuable compound for targeted applications in various fields .
Eigenschaften
IUPAC Name |
3-dimethylphosphorylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12NOP/c1-6(4-5-7)9(2,3)8/h6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEIYNZAZMGQCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)P(=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
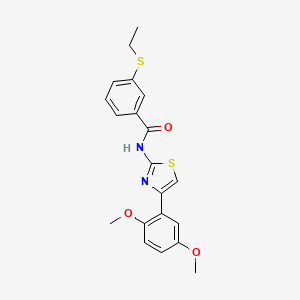
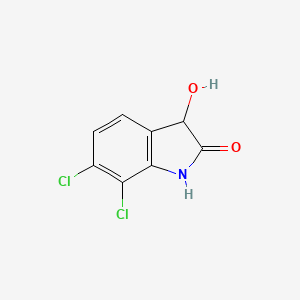
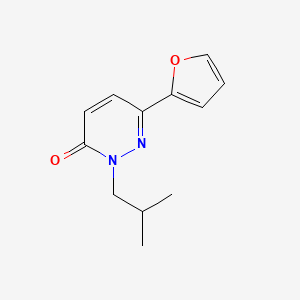
![4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2522555.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2522556.png)
![1,7-dimethyl-9-(3-methylphenyl)-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2522558.png)
![N-cyclohexyl-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2522559.png)
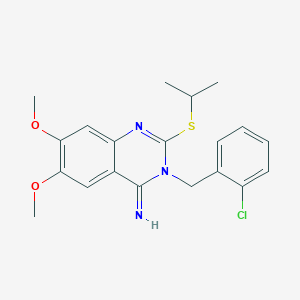
![2-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2522561.png)
![(1R,4S,6S)-rel-2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/new.no-structure.jpg)
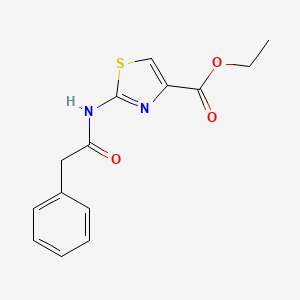
![2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B2522564.png)
![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2522565.png)
![9-(3-chlorophenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2522566.png)
